

Neuropharmacological effects of 4-Methyl-4-phenylpiperidine hydrochloride

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Compound of Interest

Compound Name: 4-Methyl-4-phenylpiperidine
hydrochloride

Cat. No.: B1418674

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An In-depth Technical Guide to the Neuropharmacological Profile of **4-Methyl-4-phenylpiperidine Hydrochloride** and its Analogs

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of centrally acting agents, from potent opioid analgesics to selective serotonin reuptake inhibitors.[1] This technical guide provides a comprehensive overview of the neuropharmacological properties of **4-Methyl-4-phenylpiperidine hydrochloride**, a representative member of this versatile chemical class. By synthesizing data from its close structural analogs, this document elucidates the compound's primary mechanisms of action, receptor binding profile, and structure-activity relationships.

Aimed at researchers, scientists, and drug development professionals, this guide details the causality behind key experimental methodologies used to characterize such compounds. It provides validated, step-by-step protocols for essential in vitro and in vivo assays, including radioligand binding, synaptosomal uptake, and behavioral assessments. Through a detailed exploration of its effects on monoamine transporter systems, this document establishes **4-Methyl-4-phenylpiperidine hydrochloride** as a valuable tool for neuroscience research and a promising lead structure for the development of novel therapeutics targeting the central nervous system.

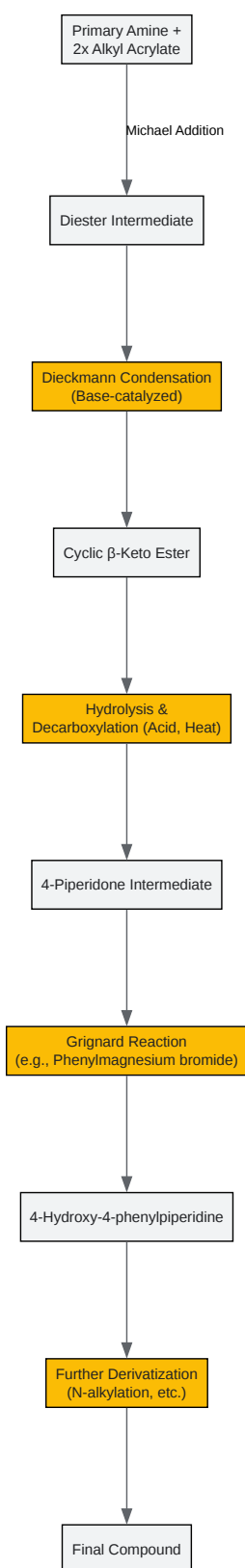
Part 1: Chemical Foundation and Synthesis

The 4-Phenylpiperidine Scaffold: A Privileged Structure

The 4-phenylpiperidine moiety is recognized as a "privileged structure" in neuropharmacology due to its ability to interact with a wide range of biological targets within the central nervous system (CNS). Derivatives of this core have been successfully developed as opioid analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and antidepressants (e.g., paroxetine).^{[1][2]} The rigid piperidine ring constrains the conformation of the molecule, while the attached phenyl group provides a critical hydrophobic interaction domain for binding to receptors and transporters. The nitrogen atom serves as a key basic center, which is typically protonated at physiological pH, allowing for crucial ionic interactions.

General Synthesis Pathway

The synthesis of 4-phenylpiperidine derivatives can be achieved through various established routes. A common and effective method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to form a 4-piperidone intermediate. This intermediate is a versatile precursor that can be further modified.



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Caption: Generalized synthesis workflow for 4-phenylpiperidine derivatives.

Synthesis of 4-Methyl-4-phenylpiperidine Hydrochloride

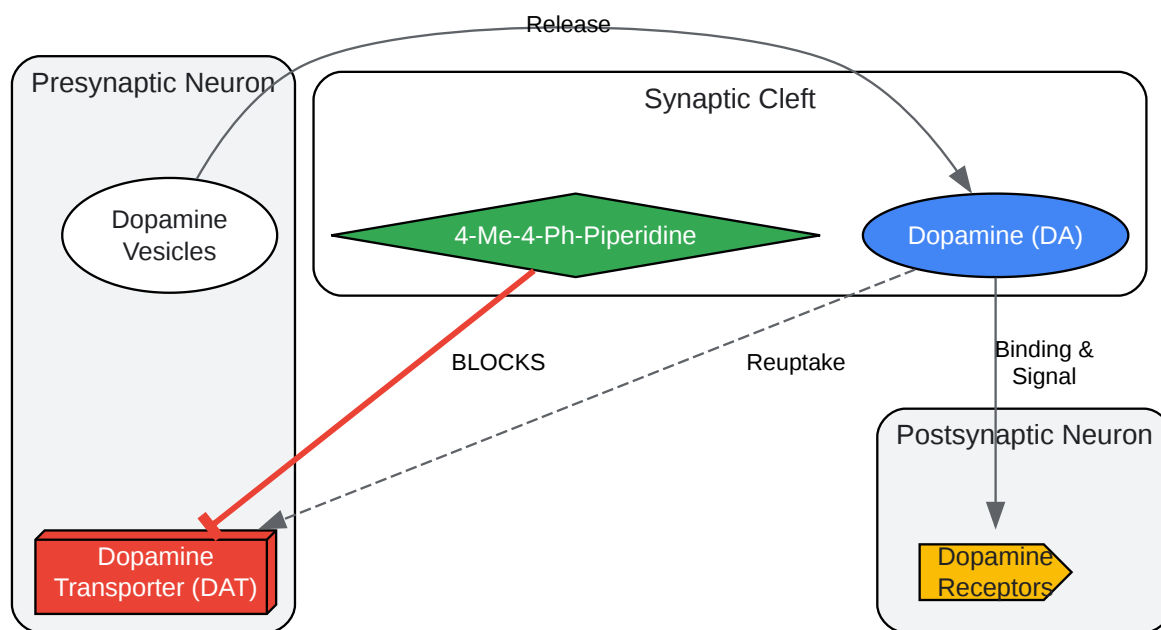
The specific synthesis of 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride involves reacting a suitable piperidine precursor with reagents to introduce the tolyl (4-methylphenyl) and phenyl groups at the 4-position. The final step involves salt formation with hydrochloric acid to improve the compound's stability and solubility for experimental use.[3] While specific proprietary methods may vary, the fundamental chemistry often relies on nucleophilic addition to a piperidone ring followed by dehydration and reduction, or variations of the Grignard reaction. The hydrochloride salt form is standard for many pharmaceutical compounds.[4]

Part 2: Core Neuropharmacological Profile

Primary Mechanism of Action: Monoamine Transporter Inhibition

The primary neuropharmacological effect of many N-methyl-4-phenylpiperidine analogs is the inhibition of monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NE), and serotonin (5-HT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased concentrations of these neurotransmitters in the synapse, enhancing neurotransmission.

Studies on N-methyl-4-phenylpiperidine, a close analog, have shown it to be a potent inhibitor of dopamine and serotonin uptake.[5] It is even more potent than the well-known neurotoxin MPTP at inhibiting dopamine uptake.[6] This action is the basis for its stimulant effects and is a hallmark of many psychoactive drugs.



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Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Receptor Binding Profile

While monoamine transporter inhibition is a primary mechanism, the 4-phenylpiperidine scaffold allows for interactions with other CNS receptors. Depending on the specific substitutions, these compounds can exhibit affinity for dopamine D2 receptors or opioid receptors.

For instance, modifications of the core structure have led to the development of D2 receptor antagonists.^[7] This promiscuity is a critical consideration in drug development, as off-target binding can lead to side effects or novel therapeutic activities. A comprehensive binding profile is essential to fully characterize the compound's neuropharmacology.

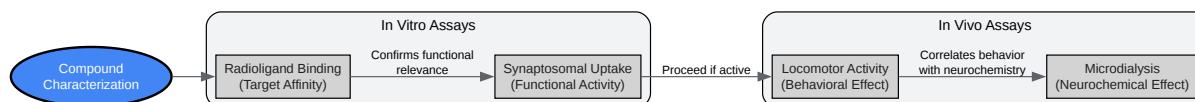
Table 1: Comparative Binding Affinities (K_i , nM) of Representative Phenylpiperidine Analogs

Compound	DAT	SERT	NET	D2 Receptor	μ-Opioid Receptor
N-Methyl-4-phenylpiperidine	Potent (Specific values vary) [6]	Active[5]	Active[6]	Low Affinity	Low Affinity
Pridopidine (Analog)	Low Affinity	Moderate Affinity	Low Affinity	Moderate (Low affinity antagonist)[7]	Not Reported
Pethidine (Analog)	Active	Active	Active	Low Affinity	Potent Agonist[1]

Note: Data is synthesized from studies on close structural analogs. The exact binding profile of **4-Methyl-4-phenylpiperidine hydrochloride** requires direct experimental validation.

Part 3: Experimental Methodologies and Protocols

The characterization of a novel neuropharmacological agent requires a tiered approach, beginning with in vitro assays to determine molecular targets and progressing to in vivo studies to assess systemic effects.



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